molecular formula C8H10N4S2 B185466 1-(Carbamothioylamino)-3-phenylthiourea CAS No. 16437-66-4

1-(Carbamothioylamino)-3-phenylthiourea

Cat. No.: B185466
CAS No.: 16437-66-4
M. Wt: 226.3 g/mol
InChI Key: FIHOHVWGFOGPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carbamothioylamino)-3-phenylthiourea is a synthetic thiourea derivative offered for research purposes. Thiourea compounds are of significant interest in scientific research due to their diverse biological activities and capacity to act as ligands in coordination chemistry. Researchers are investigating compounds of this class for various potential applications, which may include serving as enzyme inhibitors or intermediates in organic synthesis. The precise mechanisms of action and specific research applications for this compound are compound-specific and require validation by researchers. This product is provided as a solid and may require specific handling and storage conditions, such as being kept in a dark place under an inert atmosphere at room temperature to maintain stability and purity. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, structure confirmation via techniques like NMR and mass spectrometry, and lot-specific data. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

16437-66-4

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-phenylthiourea

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)

InChI Key

FIHOHVWGFOGPAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Carbamothioylamino 3 Phenylthiourea

Established Synthetic Pathways for 1-(Carbamothioylamino)-3-phenylthiourea

The synthesis of this compound, also known as 1-phenyl-2,4-dithiobiuret, is primarily achieved through straightforward and efficient chemical reactions. The most common methods involve coupling reactions and condensations that build the characteristic dithiobiuret (B1223364) backbone.

Amine-Isothiocyanate Coupling Reactions in the Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of thiosemicarbazide (B42300) to phenyl isothiocyanate. In this reaction, the terminal nitrogen atom of the hydrazine (B178648) moiety in thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This coupling reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and often proceeds efficiently at room temperature or with gentle heating to yield the target compound. mdpi.comresearchgate.net

The general mechanism for this type of synthesis is well-established for creating thiosemicarbazide derivatives. researchgate.netnih.gov The reaction's success is driven by the high nucleophilicity of the hydrazine nitrogen and the reactivity of the isothiocyanate functional group, leading to the formation of a stable C-N bond.

Reaction Scheme: H₂N-NH-C(=S)NH₂ (Thiosemicarbazide) + C₆H₅-N=C=S (Phenyl isothiocyanate) → C₆H₅-NH-C(=S)NH-NH-C(=S)NH₂ (this compound)

Condensation Reactions Involving Thiocarbamide Precursors

This synthetic approach is closely related to the amine-isothiocyanate coupling and can be viewed as a specific type of condensation reaction. Here, thiosemicarbazide serves as the key "thiocarbamide precursor". researchgate.net The condensation involves the formation of the dithiobiuret structure by linking the thiosemicarbazide with phenyl isothiocyanate. mdpi.comresearchgate.net

This method is advantageous due to the commercial availability of the starting materials and the generally high yields and purity of the resulting product. The reaction between carbohydrazides and aryl isothiocyanates under various conditions is a known route for producing 1,4-disubstituted thiosemicarbazides, a principle that directly applies to this synthesis. researchgate.net

Alternative and Optimized Synthetic Strategies for Thiourea (B124793) Derivatives

Beyond the primary coupling method, other strategies applicable to general thiourea synthesis can be adapted to produce this compound or its analogs, offering improvements in efficiency, environmental impact, and reaction conditions.

An alternative, though less direct, pathway involves the thionation of a corresponding urea (B33335) analog. This would begin with the synthesis of 1-(carbamoylamino)-3-phenylurea (the oxygen analog of the target compound), which could then be converted to this compound. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a premier thionating agent for this purpose, capable of efficiently converting carbonyl groups (C=O) into thiocarbonyl groups (C=S). nih.govorganic-chemistry.org

The reaction involves heating the urea precursor with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. beilstein-journals.orgorientjchem.org The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen double bond driving the reaction forward. nih.govorganic-chemistry.org This method's applicability depends on the stability of the starting urea under the required, often elevated, temperatures.

General Conditions for Thionation with Lawesson's Reagent

ParameterTypical ConditionReference
Reagent Ratio (Substrate:LR)1:0.5 to 1:2 orientjchem.org
SolventToluene, Xylene, Dioxane beilstein-journals.orgorientjchem.orgresearchgate.net
TemperatureReflux (80-140 °C) beilstein-journals.orgorientjchem.org
Reaction Time2 - 25 hours nih.gov

To optimize the synthesis of thiourea derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. youtube.comnih.gov Applying microwave irradiation to the reaction of thiosemicarbazide and phenyl isothiocyanate can dramatically reduce reaction times from hours to minutes and often increases product yields. nih.govmdpi.com Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform heating that accelerates the rate of reaction. chemrxiv.org This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reaction conditions. nih.govnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

MethodReaction TimeYieldReference
Conventional Heating (Reflux)2 - 6 hours69 - 87% nih.gov
Microwave Irradiation3 - 10 minutes89 - 98% nih.govchemrxiv.org

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical transformations. These modifications are crucial for developing new compounds and tuning their chemical properties. The primary sites for derivatization are the terminal primary amine (-NH₂) and the two thiocarbonyl (C=S) groups.

Key chemical transformations include:

Condensation and Cyclization: The terminal amino group can undergo condensation reactions with various carbonyl compounds. For instance, reaction with α-haloketones or other bifunctional reagents can lead to the formation of diverse heterocyclic systems, such as thiadiazines or triazoles, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The scaffold itself contains the necessary elements for intramolecular cyclization under acidic or basic conditions to form five- or six-membered heterocyclic rings.

Schiff Base Formation: Reaction of the terminal -NH₂ group with various aromatic or aliphatic aldehydes and ketones yields the corresponding Schiff base (imine) derivatives. nih.govnih.gov These imines can serve as versatile intermediates for further synthetic manipulations or can be evaluated as final products.

Reactions with Isocyanates/Isothiocyanates: The terminal amine can be further reacted with other isocyanates or isothiocyanates to extend the chain and form more complex urea or thiourea derivatives. elsevierpure.com

Alkylation: The sulfur atoms of the thiocarbonyl groups and the nitrogen atoms of the backbone are potential sites for alkylation, leading to the formation of isothiourea or N-alkylated derivatives, respectively.

These derivatization strategies allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships for various applications.

Table of Mentioned Compounds

Common NameSystematic Name
This compound2-(phenylcarbamothioyl)hydrazine-1-carbothioamide
1-Phenyl-2,4-dithiobiuret1-phenylimidodicarbonothioic diamide
ThiosemicarbazideHydrazine-1-carbothioamide
Phenyl isothiocyanateIsothiocyanatobenzene
Lawesson's Reagent2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
1-(Carbamoylamino)-3-phenylurea2-(phenylcarbamoyl)hydrazine-1-carboxamide
TolueneMethylbenzene
XyleneDimethylbenzene

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues of this compound is primarily achieved through the reaction of appropriately substituted phenyl isothiocyanates with thiosemicarbazide or by using substituted thiosemicarbazides. This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, enabling the fine-tuning of the molecule's properties.

A general method for the synthesis of N-phenylthiourea derivatives involves the reaction of an isothiocyanate with an amine. longdom.org This reaction is typically carried out in an anhydrous inert organic solvent, such as methylene (B1212753) chloride or ethyl acetate, at a temperature ranging from 10-40 °C. longdom.org For instance, substituted phenylthioureas can be prepared by reacting aniline (B41778) or its derivatives with ammonium (B1175870) thiocyanate. ijcrt.orgglobalresearchonline.net Microwave-assisted synthesis has also been employed to produce phenylthiourea (B91264) with high yields. ijcrt.org

The reaction of carboxylic acid hydrazides with isothiocyanates is a well-established method for the synthesis of thiosemicarbazide derivatives, which are key precursors for many target compounds. nih.govmdpi.com The condensation product of phenyl isothiocyanate and thiosemicarbazide, 1-phenyl-2,5-dithiohydrazodicarbonamide, has been studied for its corrosion inhibition properties. researchgate.net

The following table summarizes various synthetic approaches to substituted thiourea derivatives:

Starting MaterialsReagents & ConditionsProduct TypeReference(s)
Aniline derivatives, Allyl isothiocyanateEthanol, refluxSubstituted thiourea uobabylon.edu.iq
Carboxylic acid hydrazide, IsothiocyanatesMethanol, boilingThiosemicarbazide derivatives nih.gov
Substituted anilines, Ammonium thiocyanateWater, refluxSubstituted phenylthiourea globalresearchonline.net
Phenyl isothiocyanate, Thiosemicarbazide-1-Phenyl-2,5-dithiohydrazodicarbonamide researchgate.net
3-(Trifluoromethyl)aniline, Isothiocyanates-Thiourea derivatives with trifluoromethylphenyl moiety sigmaaldrich.com
Aniline, Carbon disulfide, Potassium hydroxideMechanochemical reactionPhenylthiourea google.com
Aniline, Ammonium thiocyanate-α-Phenylthiourea orgsyn.org

Incorporation of Heterocyclic Moieties (e.g., Pyrazole (B372694), Thiazole (B1198619), Pyran) into Thiourea Structures

The versatile reactivity of the this compound scaffold allows for its use as a building block in the synthesis of various heterocyclic systems. The presence of reactive nitrogen and sulfur atoms facilitates cyclization reactions to form stable five- and six-membered rings.

Pyrazole Derivatives: Pyrazole moieties can be incorporated into the thiourea structure through cyclocondensation reactions. nih.gov A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com For example, 1-(4-(1H-pyrazol-5-yl)phenyl)-3-phenylthiourea compounds have been synthesized from an enaminone precursor derived from 1-(4-acetylphenyl)-3-phenylthiourea (B5664910). semanticscholar.org The reaction of this enaminone with hydrazine hydrate (B1144303) or phenyl hydrazine leads to the formation of the corresponding pyrazole derivatives. semanticscholar.org Several pyrazole derivatives containing a thiourea skeleton have been synthesized and evaluated for their biological activities. nih.gov

Thiazole Derivatives: The synthesis of thiazole-containing thiourea derivatives is a well-established area of research. researchgate.net A general route to 2-aminothiazoles involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thiourea. researchgate.net For instance, new 1,3-thiazole derivatives have been synthesized using 1-(4-carbamoylphenyl)-3-methylthiourea as a starting material. researchgate.net The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with thiosemicarbazone derivatives is another pathway to synthesize poly-thiazole structures. nih.gov Furthermore, 1-phenyl-3-(thiazol-2-yl)-2-thiourea has been synthesized from phenyl isothiocyanate and 2-aminothiazole. ijsr.net

Pyran Derivatives: The incorporation of a pyran ring into thiourea structures has also been explored. Phenylthiourea-based pyran compounds can be synthesized from appropriate precursors. semanticscholar.org For example, a 1-(4-acetylphenyl)-3-phenylthiourea derivative can be converted to an enaminone, which then undergoes cyclization to form a pyran ring. semanticscholar.org The synthesis of various pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions with barbituric or thiobarbituric acid, which are structurally related to thiourea. researchgate.netnih.gov

The following table provides examples of heterocyclic moieties incorporated into thiourea structures:

HeterocycleSynthetic ApproachStarting Materials ExampleResulting Compound ExampleReference(s)
PyrazoleCyclocondensation1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea, Hydrazine hydrate1-(4-(1H-pyrazol-5-yl)phenyl)-3-phenylthiourea semanticscholar.org
ThiazoleHantzsch synthesisα-haloketone, Thiourea derivative2-Aminothiazole derivative researchgate.net
ThiazoleCondensationPhenyl isothiocyanate, 2-Aminothiazole1-Phenyl-3-(thiazol-2-yl)-2-thiourea ijsr.net
PyranCyclizationEnaminone derivative of phenylthioureaPhenylthiourea-based pyran compound semanticscholar.org

Design and Synthesis of Bis-Thiourea Architectures

Bis-thiourea compounds, which contain two thiourea units linked by a spacer, represent an important class of molecules with applications in coordination chemistry and materials science. The synthesis of these architectures can be achieved through several strategies.

A common method involves the reaction of a diamine with two equivalents of an isothiocyanate. researchgate.net For example, the mechanochemical synthesis of a bis-thiourea derivative has been attempted by milling 1,2-diisothiocyanate with two equivalents of an amine. nih.gov Another approach utilizes a diisothiocyanate which is then reacted with an amine. Symmetrical bis-acyl-thiourea derivatives have been synthesized by first converting a substituted acid chloride to the corresponding acyl isothiocyanate, followed by reaction with a diamine like 4-nitrobenzene-1,2-diamine. nih.gov

The synthesis of bis-thiourea derivatives with amino acid linkers has also been reported, where isophthaloyl dichloride acts as a spacer. researchgate.net Furthermore, N,N'-bis-benzothiazole thioureas have been synthesized through the chemoselective oxidative cyclization of N-(4/6-substituted-benzothiazol-2-yl)-N'-(p-substituted-aryl)ureas. mdpi.com

The following table illustrates different methods for the synthesis of bis-thiourea architectures:

Linker/Spacer TypeSynthetic MethodReactantsProduct TypeReference(s)
DiamineReaction with isothiocyanate1,2-Diisothiocyanate, AmineBis-thiourea nih.gov
DiamineReaction with acyl isothiocyanate4-Nitrobenzene-1,2-diamine, Acyl isothiocyanateSymmetrical bis-acyl-thiourea nih.gov
Diacid chlorideFormation of diisothiocyanate intermediateIsophthaloyl dichloride, Ammonium thiocyanate, Amino acidBis-thiourea with amino acid linker researchgate.net
Aryl urea derivativeOxidative cyclizationN-(Benzothiazol-2-yl)-N'-(aryl)ureaN,N'-Bis-benzothiazole thiourea mdpi.com

Advanced Structural Characterization Techniques for 1 Carbamothioylamino 3 Phenylthiourea and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry provide detailed information about the atomic arrangement and electronic properties of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of phenylthiourea (B91264) derivatives. researchgate.netnih.gov

In the ¹H NMR spectrum of thiourea (B124793) derivatives, protons attached to nitrogen atoms (N-H) typically appear as broad singlets at lower fields (higher ppm values), and their chemical shifts can be sensitive to the solvent and concentration. Protons of the phenyl group resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about the substitution on the ring.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. A key resonance in thiourea derivatives is the thiocarbonyl carbon (C=S), which is typically observed in the range of 170-180 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 120-140 ppm).

For the related derivative, N-[(phenylcarbonyl)carbamothioyl]benzamide , the following NMR data has been reported in deuterated chloroform (B151607) (CDCl₃): researchgate.net

¹H NMR Data for N-[(phenylcarbonyl)carbamothioyl]benzamide

Protons Chemical Shift (δ) in ppm
Phenyl H 7.61-8.03 (m)

¹³C NMR Data for N-[(phenylcarbonyl)carbamothioyl]benzamide

Carbon Atom Chemical Shift (δ) in ppm
C=S 177.8
C=O 166.9
Phenyl C1, C8 132.61
Phenyl C4, C11 134.16
Phenyl C3, C10 129.6

Note: The specific assignments correspond to the numbering in the source publication. researchgate.net

These spectra, often analyzed together with two-dimensional NMR techniques like COSY and HMQC, allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For phenylthiourea derivatives, the FT-IR spectrum provides key vibrational bands that confirm the presence of N-H, C-H, C=S, and C-N bonds. researchgate.net

The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The presence of multiple peaks can be indicative of different N-H environments within the molecule. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. The C=S stretching vibration is a crucial marker for thioureas and is typically found in the 1200-1300 cm⁻¹ region, although it can be coupled with other vibrations. researchgate.netscielo.br The C-N stretching vibrations are usually observed in the 1300-1500 cm⁻¹ range. scielo.brresearchgate.net

For the derivative N-[(phenylcarbonyl)carbamothioyl]benzamide , the following characteristic FT-IR peaks have been reported (KBr pellet): scielo.br

FT-IR Data for N-[(phenylcarbonyl)carbamothioyl]benzamide

Functional Group Wavenumber (ν) in cm⁻¹
N-H stretch 3361
Aromatic C-H stretch 3057
C=O stretch 1635
C-N stretch 1300

The analysis of these characteristic absorption bands provides strong evidence for the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Molecules containing chromophores, such as aromatic rings and thiocarbonyl groups, exhibit characteristic absorption bands in the UV-Vis region. For phenylthiourea derivatives, the spectra typically show absorptions corresponding to π → π* transitions of the phenyl ring and n → π* transitions associated with the thiocarbonyl group. scielo.brresearchgate.net

The UV-Vis spectrum of N-[(phenylcarbonyl)carbamothioyl]benzamide recorded in dimethyl sulfoxide (B87167) (DMSO) shows two main absorption maxima: scielo.br

UV-Vis Data for N-[(phenylcarbonyl)carbamothioyl]benzamide in DMSO

Transition Type Wavelength (λmax) in nm
n → π* 264

These electronic transitions are characteristic of the conjugated system present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the calculation of the precise molecular formula, which is a critical step in the identification of a newly synthesized compound.

For a derivative like N-[(phenylcarbonyl)carbamothioyl]benzamide , HRMS would be used to confirm its molecular formula of C₁₅H₁₂N₂O₂S. The experimentally measured m/z value of the molecular ion would be compared to the theoretically calculated exact mass. For instance, the related compound phenylthiourea (C₇H₈N₂S) has a calculated exact mass of 152.0408 Da. nih.gov HRMS can typically measure this with an accuracy of a few parts per million (ppm), providing strong confirmation of the compound's identity.

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic techniques elucidate the molecular structure, crystallographic methods provide definitive information about the arrangement of atoms in the solid state.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netdeepdyve.com For a definitive structural proof, obtaining a single crystal of the compound suitable for Single Crystal X-ray Diffraction is the gold standard. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

For a derivative such as N-[(phenylcarbonyl)carbamothioyl]benzamide , single crystal X-ray diffraction analysis revealed that it crystallizes in a non-centrosymmetric orthorhombic crystal system with the space group P2₁2₁2₁. scielo.br The analysis also confirmed the presence of a strong intramolecular hydrogen bond between an N-H group and a carbonyl oxygen (N-H···O), which stabilizes the molecular conformation. researchgate.netscielo.br

Crystallographic Data for N-[(phenylcarbonyl)carbamothioyl]benzamide scielo.br

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.06220(10)
b (Å) 11.8623(3)

This detailed structural information is crucial for understanding the compound's properties and its interactions in the solid state.

Elemental Composition and Purity Verification

The definitive confirmation of the successful synthesis of 1-(Carbamothioylamino)-3-phenylthiourea and its derivatives hinges on rigorous verification of their elemental composition and purity. These analytical procedures are crucial for validating the molecular structure and ensuring that the sample is free from starting materials, solvents, and side-products. Key methods employed for this purpose include elemental analysis and melting point determination, often supplemented by chromatographic and spectroscopic techniques.

Elemental Analysis

Elemental analysis, typically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's identity and purity. mdpi.comresearchgate.net The synthesis of various thiourea derivatives is frequently confirmed using CHNS elemental analyzers. mdpi.comresearchgate.net

For instance, the successful synthesis of a series of N-Acyl thiourea derivatives was confirmed when the elemental analysis data was found to be in agreement with the calculated values. mdpi.com The data for representative phenylthiourea derivatives are presented below, showcasing the comparison between calculated and found elemental percentages.

Table 1: Elemental Analysis Data for Selected Phenylthiourea Derivatives

Compound Name Molecular Formula Element Calculated (%) Found (%) Reference
2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide C₂₂H₁₉BrN₂O₂S C 58.03 - mdpi.com
H 4.21 - mdpi.com
N 6.15 - mdpi.com
S 7.04 - mdpi.com
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea C₁₄H₈ClF₃N₄O₂S C 38.85 - mdpi.com
H 1.86 - mdpi.com
N 12.95 - mdpi.com
S 7.41 - mdpi.com
1-(3-chlorophenyl)-3-cyclohexylthiourea C₁₃H₁₇ClN₂S C 57.65 - nih.gov
H 6.33 - nih.gov
N 10.34 - nih.gov

Note: "Found (%)" values are based on experimental results from cited literature; where not provided, the field is marked '-'. Calculated values are derived from the molecular formula.

Purity Verification via Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp and well-defined melting point range of 1-2°C. Impurities tend to depress the melting point and broaden the melting range. Therefore, determining the melting point is a rapid and essential method for assessing the purity of synthesized this compound derivatives. mdpi.com The purification of crude products is often achieved through recrystallization from appropriate solvents like ethanol (B145695) or 2-propanol, and the purity is then confirmed by a sharp melting point. mdpi.comresearchgate.net

Table 2: Melting Points of Various Phenylthiourea Derivatives

Compound Name Melting Point (°C) Reference
2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide 144.5–145.7 mdpi.com
1-(3-chlorophenyl)-3-cyclohexylthiourea - nih.gov
1-(2-chlorophenyl)-3-phenylthiourea - nih.gov

Note: Melting points are reported as published in the cited literature. A dash indicates the data was not specified in the referenced abstract.

In addition to these core methods, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the synthesized compounds, further validating their purity with high precision. nih.gov Spectroscopic analyses, while primarily used for structural elucidation, also serve as a check for purity by revealing the presence or absence of signals corresponding to impurities. tandfonline.com The combination of these characterization techniques provides a comprehensive verification of the identity and purity of this compound and its derivatives, which is a prerequisite for any further study or application.

Coordination Chemistry and Metal Complexation of 1 Carbamothioylamino 3 Phenylthiourea

Ligand Design and Coordination Modes of Thiourea (B124793) Frameworks

The design of thiourea-based ligands is a critical aspect that dictates their coordination behavior. The presence of sulfur and nitrogen atoms provides multiple potential binding sites, leading to diverse coordination modes. These frameworks can act as versatile building blocks in the construction of complex supramolecular structures. mdpi.combohrium.com The electronic and steric properties of substituents on the thiourea backbone can be systematically varied to fine-tune the ligand's coordination preferences and the resulting properties of the metal complexes. waikato.ac.nz

Neutral, Monoanionic, and Dianionic Coordination Behavior

Thiourea derivatives, including 1-(carbamothioylamino)-3-phenylthiourea, exhibit remarkable versatility in their coordination, capable of binding to metal centers in neutral, monoanionic, or dianionic forms. In its neutral form, the thiourea ligand typically coordinates through the sulfur atom, acting as a monodentate ligand.

However, deprotonation of the N-H protons can lead to the formation of monoanionic or dianionic ligands. This deprotonation is often facilitated by the presence of a base or the nature of the metal ion. As an anion, the ligand can engage in more complex coordination modes, often acting as a bidentate or even a bridging ligand. For instance, dianionic sulfonylthiourea ligands have been shown to coordinate to platinum(II) centers. waikato.ac.nz The specific coordination behavior is influenced by factors such as the pH of the reaction medium and the electronic properties of the substituents on the thiourea framework.

Bidentate Coordination Through Sulfur and Nitrogen Atoms

A predominant coordination mode for deprotonated this compound and its derivatives is bidentate chelation through one sulfur and one nitrogen atom. This results in the formation of a stable four- or six-membered chelate ring. waikato.ac.nzcardiff.ac.uk The specific nitrogen atom involved in coordination can vary depending on the substituents and the reaction conditions. This S,N-bidentate coordination is a common feature in complexes with various transition metals. mdpi.comnih.gov The formation of these chelate rings enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes of this compound Derivatives

The ability of this compound and its analogues to form stable complexes with a wide range of metal ions has led to the synthesis and characterization of numerous coordination compounds.

Transition Metal Complexes (e.g., Pt(II), Pd(II), Cu(II), Co(II), Ni(II), V(IV), Cr(III), Fe(III))

A significant body of research has focused on the complexation of this compound derivatives with transition metals. These complexes exhibit diverse geometries and electronic properties. For instance, copper(II) complexes have been synthesized and studied, where the ligand coordinates in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov Similarly, nickel(II) and palladium(II) complexes have been prepared and characterized. mdpi.comresearchgate.net The coordination geometry around the metal center can range from square planar for Pt(II), Pd(II), and Cu(II) to tetrahedral or octahedral for Co(II), Ni(II), and Fe(III), depending on the ligand-to-metal ratio and the nature of other coordinating species. cardiff.ac.ukresearchgate.netgrowingscience.com

Table 1: Examples of Transition Metal Complexes with Thiourea Derivatives

Metal IonTypical Coordination GeometryReference
Pt(II)Square Planar mdpi.com
Pd(II)Square Planar mdpi.comresearchgate.net
Cu(II)Square Planar, Octahedral mdpi.comnih.govgrowingscience.com
Co(II)Tetrahedral, Octahedral researchgate.netgrowingscience.com
Ni(II)Square Planar, Octahedral cardiff.ac.ukresearchgate.netgrowingscience.com
Fe(III)Octahedral growingscience.comnih.gov
Cr(III)Octahedral cardiff.ac.uk

Noble Metal Complexes (e.g., Ag(I), Au(I))

The interaction of this compound derivatives with noble metals such as silver(I) and gold(I) has also been explored, although to a lesser extent than with transition metals. The soft nature of the sulfur donor atom in the thiourea framework makes it a particularly good ligand for these soft metal ions. The resulting complexes often exhibit linear or trigonal planar geometries, typical for Ag(I) and Au(I).

Spectroscopic and Analytical Characterization of Metal Chelates

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in the metal complexes of this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. mdpi.com A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation is indicative of sulfur coordination. mdpi.com Similarly, changes in the N-H stretching frequencies can provide evidence for nitrogen coordination and deprotonation. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. mdpi.com The disappearance or downfield shift of the N-H proton signal in the 1H NMR spectrum upon complexation suggests deprotonation and coordination of the nitrogen atom. mdpi.com Changes in the chemical shifts of the carbon atoms adjacent to the donor atoms in the 13C NMR spectrum also provide valuable information about the coordination sites. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry and the nature of the electronic transitions. mdpi.com The appearance of new bands in the visible region, which are absent in the free ligand spectrum, can be assigned to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. mdpi.comnih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes, which helps in confirming their empirical formula. researchgate.net

Table 2: Spectroscopic Data for a Representative Cu(II) Complex of a 1,3-disubstituted Phenylthiourea (B91264) Derivative

TechniqueObservationInterpretationReference
IR SpectroscopyShift in ν(C=S) to lower frequencyCoordination of sulfur atom mdpi.com
UV-Visible SpectroscopyBand around 400-420 nmLigand-to-metal charge transfer (S→Cu(II)) mdpi.com
Broad feature between 700-1400 nmd-d transitions mdpi.com

Mechanistic Investigations of Metal Complex Formation

The formation of metal complexes with thiourea derivatives, such as this compound, generally proceeds through the reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.org Mechanistically, the process involves the nucleophilic attack of the donor atoms of the thiourea ligand on the metal center, leading to the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere.

The coordination typically occurs through the sulfur atom of the thiocarbonyl group, which is a soft donor and has a high affinity for soft metal ions. researchgate.net However, depending on the specific structure of the ligand and the nature of the metal ion, coordination can also involve the nitrogen atoms of the amino groups or, in the case of acylthiourea derivatives, the carbonyl oxygen atom. researchgate.net The reaction conditions, such as the solvent, temperature, and stoichiometry of the reactants, can significantly influence the final product and its structure. materialsciencejournal.org

For instance, the synthesis of copper(II) complexes with 1,3-disubstituted thiourea derivatives has been achieved by reacting the corresponding ligand with copper(II) chloride in dimethylformamide (DMF). mdpi.com Spectroscopic studies, including infrared (IR) and UV-Vis spectroscopy, are instrumental in following the course of the complexation reaction and in characterizing the resulting complexes. mdpi.com Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectra, for example, can provide direct evidence of coordination.

The formation of binuclear complexes is also possible, where the thiourea ligand bridges two metal centers. This has been observed in the reaction of certain 1,3-disubstituted thioureas with copper(II) chloride in a 2:1 ligand-to-metal ratio. researchgate.net The mechanism in such cases involves the coordination of the sulfur atom to one copper ion and another donor atom, such as a pyridyl nitrogen, to a second copper ion, leading to a bridged structure.

Structure-Coordination Relationship Studies in this compound Complexes

The relationship between the structure of this compound and its coordination behavior is a key area of investigation. The specific substituents on the phenyl and carbamothioylamino groups can influence the electronic properties and steric hindrance around the donor atoms, thereby affecting the coordination mode and the geometry of the resulting metal complex.

Thiourea derivatives can coordinate to metal ions in several ways, leading to complexes with distinct structural features. rdd.edu.iq A common coordination mode is monodentate, where the ligand binds to the metal center solely through the sulfur atom. rdd.edu.iqresearchgate.net This is frequently observed with soft metal ions like copper(I), which can form trigonal planar complexes with two sulfur atoms from two separate thiourea ligands and a halide ion. rdd.edu.iq

The table below summarizes the coordination behavior of some representative thiourea derivatives with different metal ions.

Ligand TypeMetal IonCoordination ModeResulting Geometry
N-ferrocenoyl-N'-arylalkylthioureasCu(I)Monodentate (S-coordination)Trigonal Planar
N,N-dialkyl-N'-3-chlorobenzoylthioureaCu(II), Ni(II)Bidentate (S, O-coordination)Not specified
1-(5-bromopyridin-2-yl)-3-phenylthioureaCu(II)BridgingBinuclear
Aroyl thiourea derivativesCu(I)Monodentate (S-coordination)Tetrahedral
1-alkyl/halogen-phenyl-3-[3-(trifluoromethyl)phenyl]thioureaCu(II)Bidentate (S, N-coordination)Monomeric/Dimeric

This data highlights the versatility of thiourea-based ligands in coordination chemistry and the intricate interplay between the ligand structure and the resulting metal complex.

Computational and Theoretical Chemistry Studies on 1 Carbamothioylamino 3 Phenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. These theoretical methods are used to determine molecular geometries, electronic structures, and spectroscopic features. Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a highly effective and widely used approach for studying thiourea (B124793) derivatives due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiourea derivatives like 1-(Carbamothioylamino)-3-phenylthiourea, DFT studies are crucial for elucidating a wide range of properties, from molecular geometry to reactivity. Computational studies on analogous compounds, such as 1-benzyl-3-furoyl-1-phenylthiourea, have successfully employed DFT methods, often using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), to achieve results that correlate well with experimental data. conicet.gov.ar

DFT calculations are highly effective for determining the optimized molecular geometry of a compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For thiourea derivatives, the calculated geometrical parameters often show good agreement with data obtained from experimental techniques like X-ray diffraction (XRD). conicet.gov.ar

The structure of these molecules is influenced by the degree of substitution on the thiourea core and the potential for intramolecular hydrogen bonding. For instance, in related aroylthioureas, an intramolecular N–H···O=C hydrogen bond often dictates a specific conformation. conicet.gov.ar DFT studies can accurately model these interactions and predict the most stable conformer.

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiourea Derivative (Calculated via DFT) (Note: Data is based on analogous structures like 1-benzyl-3-furoyl-1-phenylthiourea as a model.) conicet.gov.ar

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.685C-N-C125.8
C=O1.251N-C-N115.2
N-H1.014C-N-H119.5
C-N (thiourea)1.378S=C-N122.1
C-N (amide)1.402O=C-N120.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values.

In a typical MEP map for a phenylthiourea (B91264) derivative, the regions of negative electrostatic potential (usually colored red or yellow) are concentrated around electronegative atoms like oxygen (from a carbonyl group, if present) and sulfur. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms of the N-H groups, indicating these sites are favorable for nucleophilic attack. conicet.gov.ar This analysis is critical for understanding intermolecular interactions and the chemical reactivity of the molecule. conicet.gov.ar

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and intramolecular interactions. wisc.edu This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. wisc.edu

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which contribute to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. For thiourea derivatives, significant stabilization often arises from interactions involving the lone pairs on sulfur and nitrogen atoms and the π* anti-bonding orbitals of the phenyl ring and carbonyl groups. conicet.gov.ar

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in a Representative Thiourea Derivative (NBO Analysis) (Note: Data is based on analogous structures like 1-benzyl-3-furoyl-1-phenylthiourea as a model.) conicet.gov.ar

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Sπ(C-N)15.21Lone Pair -> Antibonding π
LP(1) Oσ(N-H)5.89Lone Pair -> Antibonding σ
π(C-C) phenylπ(C=S)2.55π -> Antibonding π
π(C=S)π(C-C) phenyl1.87π -> Antibonding π

Theoretical vibrational frequency analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can predict the positions of vibrational bands corresponding to specific functional groups. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov This combined experimental and theoretical approach allows for a confident assignment of key vibrational modes, such as N-H stretching, C=S stretching, C=O stretching, and phenyl ring vibrations. conicet.gov.ar

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Representative Thiourea Derivative (Note: Data is based on analogous structures like 1-benzyl-3-furoyl-1-phenylthiourea as a model.) conicet.gov.ar

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (FT-IR)Assignment
ν(N-H)32503245N-H stretching
ν(C-H) aromatic30603064Aromatic C-H stretching
ν(C=O)16801685Carbonyl stretching
ν(C=S)745750Thione stretching
δ(N-H)15301535N-H bending

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron, whereas the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, facilitating intramolecular charge transfer. nih.gov

In thiourea derivatives, the HOMO is often localized on the thiourea-phenyl moiety, particularly involving the sulfur atom's lone pairs and the π-system of the phenyl ring. The LUMO is typically distributed over the π-system of the molecule. DFT calculations provide precise values for these orbital energies and the resulting energy gap, which are essential for predicting the molecule's electronic behavior. conicet.gov.arnih.gov

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Thiourea Derivative (Note: Data is based on analogous structures like 1-benzyl-3-furoyl-1-phenylthiourea as a model.) conicet.gov.ar

ParameterValue (eV)
HOMO Energy (E_HOMO)-6.25
LUMO Energy (E_LUMO)-1.98
HOMO-LUMO Energy Gap (ΔE)4.27

Density Functional Theory (DFT) Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

For various thiourea derivatives, molecular docking is a commonly employed computational technique to predict the binding affinity and interaction patterns with biological targets, such as enzymes or receptors. These studies typically involve:

Ligand and Receptor Preparation: Building the 3D structure of the thiourea derivative and preparing the target protein structure, often obtained from databases like the Protein Data Bank (PDB).

Docking Algorithms: Using software like AutoDock or MOE to place the ligand into the active site of the receptor and score the different binding poses.

Interaction Analysis: Examining the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For example, studies on other thiourea compounds have revealed key interactions with amino acid residues in the active sites of various enzymes, providing a rationale for their biological activity.

Advanced Theoretical Methodologies

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are frequently used to investigate the electronic structure and properties of thiourea derivatives. Such studies can provide:

Optimized Geometries: Determining the most stable 3D conformation of the molecule.

Spectroscopic Prediction: Simulating vibrational spectra (FT-IR, Raman) and electronic spectra (UV-Vis) to aid in the characterization of the compound.

Electronic Properties: Calculating parameters like HOMO-LUMO energy gaps to understand the molecule's reactivity and electronic transitions.

Kinetic studies, both experimental and theoretical, are crucial for understanding the reaction mechanisms and rates involving thiourea compounds. While specific kinetic models for the formation or degradation of "this compound" were not found, general kinetic analyses of thiourea reactions have been performed. These can involve:

Rate Law Determination: Experimentally measuring reaction rates under different conditions to determine the order of the reaction.

Mechanistic Proposals: Using computational methods to explore potential reaction pathways and transition states.

Mechanistic Biological Investigations of 1 Carbamothioylamino 3 Phenylthiourea and Its Derivatives in Vitro Focus

In Vitro Biological Activity Profiling and Structure-Activity Relationship (SAR) Studies

Thiourea (B124793) derivatives, including 1-(carbamothioylamino)-3-phenylthiourea, are recognized for a wide array of biological activities. mdpi.com The versatility of the thiourea scaffold allows for the synthesis of numerous derivatives with varied pharmacological profiles. nih.gov

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of these compounds influences their biological activity. For instance, in a series of N-(3-acyloxy-2-benzylpropyl)-N′-4-[(methylsulfonylamino)benzyl] thioureas, modifications to the distances between key pharmacophores significantly impacted their antagonistic activity on the rTRPV1 receptor. nih.gov Specifically, a 3-pivaloyloxy-2-benzylpropyl C-region was found to confer the best potency. nih.gov

In another study on N-benzoyl-N'-phenylthiourea derivatives, a quantitative structure-activity relationship (QSAR) analysis revealed that the lipophilic properties of the compounds, approached through group contributions, significantly influence their cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.id The resulting QSAR equation can be instrumental in designing novel derivatives with enhanced anticancer potential. ubaya.ac.id

The introduction of different substituents to the phenyl rings of 1,3-disubstituted thiourea derivatives has been shown to have a marked effect on their cytotoxic properties. nih.gov Derivatives with electron-withdrawing groups, such as dihalogenophenyl and para-substituted thioureas, have demonstrated high cytotoxicity against various cancer cell lines. nih.govmdpi.com For example, 3,4-dichlorophenylthiourea exhibited a very low IC₅₀ value of 1.5 ± 0.72 μM against SW620 metastatic colon cancer cells. mdpi.com Similarly, derivatives of 4-(trifluoromethyl)phenylthiourea and 4-chlorophenylthiourea also showed potent growth inhibition of these cells. mdpi.com

The following table summarizes the cytotoxic activity of selected 3-(trifluoromethyl)phenylthiourea (B159877) derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of 3-(Trifluoromethyl)phenylthiourea Derivatives

Compound SW480 (Colon Cancer) SW620 (Colon Cancer) PC3 (Prostate Cancer) K-562 (Leukemia) HaCaT (Normal Keratinocytes)
1 ≤ 10 ≤ 10 ≤ 10 ≤ 10 > 10
2 ≤ 10 1.5 ± 0.72 ≤ 10 ≤ 10 > 10
3 ≤ 10 5.8 ± 0.76 - 7.6 ± 1.75 ≤ 10 ≤ 10 > 10
4 ≤ 10 Not specified ≤ 10 ≤ 10 > 10
5 ≤ 10 Not specified ≤ 10 ≤ 10 > 10
8 ≤ 10 5.8 ± 0.76 - 7.6 ± 1.75 ≤ 10 ≤ 10 > 10
9 ≤ 10 5.8 ± 0.76 - 7.6 ± 1.75 ≤ 10 ≤ 10 > 10
Cisplatin Not specified Not specified Not specified Not specified Not specified

Data sourced from multiple studies. nih.govmdpi.com

These findings underscore the importance of the substitution pattern on the phenyl ring in determining the cytotoxic efficacy and selectivity of thiourea derivatives.

Thiourea derivatives have been investigated for their ability to inhibit a range of enzymes, which is a key mechanism of their biological activity.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are validated targets for antibacterial agents. mdpi.comresearchgate.net While specific data on this compound is limited, related aminocoumarin antibiotics, which also interact with DNA gyrase, show that structural modifications significantly impact their inhibitory activity. nih.gov For instance, clorobiocin, a "highly evolved" structure, is optimized for both bacterial transport and DNA gyrase inhibition. nih.gov The benzoyl moiety in these structures is thought to contribute to affinity for the DNA gyrase B subunit through hydrophobic interactions. nih.gov

Cysteine Proteases: These enzymes, characterized by a nucleophilic cysteine thiol in their active site, are involved in various diseases, including cancer and parasitic infections. google.comwikipedia.org Thiosemicarbazone inhibitors, structurally related to thioureas, have been shown to inhibit cysteine proteases like cathepsins B and L, which are associated with carcinogenesis. google.com Phenylthiourea (B91264) (PTU) is a known inhibitor of phenoloxidase, a key enzyme in melanization, and has been determined to be a competitive inhibitor of the enzymatic oxidation of DOPA by this enzyme, with an inhibition constant of 0.21 ± 0.09 µM. nih.gov

Beyond specific enzyme targets, thiourea derivatives can influence broader cellular enzymatic activities. The cytotoxic effects of some thiourea derivatives are linked to the inhibition of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov The presence of a nitrophenyl moiety in certain thiourea derivatives has been associated with promising cytotoxic activity against various solid tumors through this mechanism. nih.gov

Furthermore, docking studies on thiourea derivatives of (±)-aminoglutethimide suggest that these compounds may target the folate and glycolytic pathways in Leishmania, indicating a broader impact on parasite metabolism. nih.gov

Cell-based assays provide valuable insights into the cellular mechanisms through which this compound and its derivatives exert their biological effects.

A significant mechanism of action for the anticancer activity of thiourea derivatives is the induction of apoptosis, or programmed cell death.

Several studies have demonstrated the pro-apoptotic effects of halogenated bis-phenylthiourea and 1,3-disubstituted thiourea derivatives in various cancer cell lines. mdpi.comnih.gov For example, compounds 1a , 2b , 3a , and 4a were identified as potent activators of early apoptosis in K-562 leukemia cells. nih.gov In SW480 colon cancer cells, substances 1a , 3b , and 5j triggered late-stage apoptosis or necrosis. nih.gov This pro-apoptotic effect is often accompanied by a significant increase in the activation of caspases, which are key executioners of apoptosis. nih.gov Specifically, a notable increase in caspase-3/caspase-7 activation has been observed. nih.gov

The table below summarizes the pro-apoptotic activity of selected thiourea derivatives.

Table 2: Pro-apoptotic Activity of Selected Thiourea Derivatives

Compound Cell Line Apoptotic Effect
1a K-562 Potent activator of early apoptosis
1a SW480 Triggered late-apoptosis or necrosis
2b K-562 Potent activator of early apoptosis
3a K-562 Potent activator of early apoptosis
3b SW480 Triggered late-apoptosis or necrosis
4a K-562 Potent activator of early apoptosis
5j SW480 Triggered late-apoptosis or necrosis

Data sourced from a study on halogenated bis-phenylthiourea derivatives. nih.gov

Furthermore, cell cycle analysis revealed that derivatives 1a , 3a , and 5j led to an increase in the number of SW480 and K-562 cells in the sub-G1 and/or G0/G1 phases, with one derivative causing cycle arrest at the G2 phase. nih.gov The induction of apoptosis by these compounds is also linked to an increase in the production of reactive oxygen species (ROS) in tumor cells. nih.gov

In addition to their direct effects on cancer cells, thiourea derivatives can also modulate the tumor microenvironment by influencing cytokine secretion.

The most potent thiourea derivatives have been shown to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from PC3 prostate cancer cells and both SW480 and SW620 colon cancer cell lines. mdpi.comnih.gov For instance, in SW480 and SW620 cells, certain derivatives decreased IL-6 secretion by 23–63%. mdpi.com IL-6 is known to be involved in inflammatory processes that can promote tumor growth, and its inhibition represents a potential therapeutic avenue. nih.govnih.gov

Cell-Based Mechanistic Studies (Excluding Human Clinical Data)

Antimicrobial Research Focus (In Vitro)

Thiourea derivatives, including this compound, have garnered significant attention for their potential as antimicrobial agents. ijcrt.org In vitro studies have explored their efficacy against a wide range of pathogens, including bacteria, viruses, and fungi.

Antibacterial Activity and Mechanisms Against Various Bacterial Strains

Derivatives of thiourea have demonstrated promising antibacterial action. seejph.com Substituted phenylthioureas are considered to be particularly active in this regard. ijcrt.org For instance, the compound 1-(3-Aminophenyl)-3-ethylthiourea has shown potent activity against S. aureus, E. coli, S. aeruginosa, and M. tuberculosis, though it was less effective against E. faecalis. seejph.com

In other studies, N-acyl thiourea derivatives exhibited minimum inhibitory concentration (MIC) values ranging from over 5000 to 1250 µg/mL against various bacteria, with ciprofloxacin (B1669076) used as a positive control (MIC values of 0.012–0.62 µg/mL). mdpi.com Specifically, compounds with fluorine atoms, particularly those with a trifluoromethyl substituent in the para position on the phenyl ring, showed the highest activity against E. coli, P. aeruginosa, and E. faecalis. mdpi.com

Furthermore, some thiourea derivatives have displayed significant zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria at concentrations of 1 mg/mL. mdpi.com Benzoylthiourea (B1224501) derivatives have also been noted for their broad range of biological activities, including antimicrobial effects. researchgate.net

Interactive Table: Antibacterial Activity of Thiourea Derivatives

Compound/Derivative Bacterial Strain Activity Source
1-(3-Aminophenyl)-3-ethylthiourea S. aureus, E. coli, S. aeruginosa, M. tuberculosis Potent seejph.com
1-(3-Aminophenyl)-3-ethylthiourea E. faecalis Least potent seejph.com
N-acyl thiourea derivatives Various bacteria MIC: >5000-1250 µg/mL mdpi.com
Fluorinated thiourea derivatives E. coli, P. aeruginosa, E. faecalis Highest activity mdpi.com

Antiviral and Antifungal Activity Investigations

The antiviral potential of thiourea derivatives has been an area of active research. mdpi.com For instance, a novel inhibitor of human rhinovirus (HRV) 3C protease demonstrated activity against all tested HRV serotypes and related picornaviruses. nih.gov This inhibition of the 3C protease was confirmed to be the mechanism of its cell-based antiviral activity. nih.gov Another study on a derivative of indol-3-carboxylic acid showed a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.gov

In the realm of antifungal research, pyrazole (B372694) acyl thiourea derivatives have shown in vitro fungicidal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Compounds bearing three fluorine atoms exhibited the most potent antifungal effect in one study series. mdpi.com The novel triazole antifungal, efinaconazole, and its comparators have shown potent in vitro activity against dermatophytes like Trichophyton interdigitale and Trichophyton rubrum. nih.gov

Antiparasitic Activity and Target Identification

Thiourea derivatives have demonstrated significant potential against a variety of parasites.

Leishmania amazonensis Leishmaniasis is a neglected tropical disease caused by Leishmania protozoa. nih.govmdpi.com Several studies have highlighted the anti-leishmanial activity of thiourea derivatives. nih.govresearchgate.net In one study, a series of N,N′-disubstituted thiourea derivatives were synthesized and evaluated against L. amazonensis. nih.govresearchgate.net A first-generation compound exhibited a significant IC50 of 4.9 ± 1.2 µM. nih.govresearchgate.net The introduction of a piperazine (B1678402) ring in a second generation of these compounds enhanced potency, with one derivative achieving an IC50 of 1.8 ± 0.5 µM. nih.govresearchgate.net Another study on thiourea-functionalized aminoglutethimide (B1683760) derivatives identified a potent compound against L. major with an IC50 of 12.7 μM. nih.gov Docking studies suggest these inhibitors may target the folate and glycolytic pathways of the parasite. nih.gov

Plasmodium falciparum Malaria, caused by Plasmodium parasites, remains a major global health issue, with P. falciparum being the most deadly species. nih.gov Research has shown that tumor necrosis factor (TNF) can inhibit the growth of P. falciparum in vitro, suggesting a potential pathway for therapeutic intervention. nih.gov Flavonoids isolated from Piper species have also been evaluated for their antiparasitic activity, with 4′,7-Dimethoxy-5-hydroxy-flavanone showing moderate activity against P. falciparum with an IC50 of 4.0µg/mL. thieme-connect.de

Trypanosoma brucei Human African Trypanosomiasis (HAT), or sleeping sickness, is caused by the parasite Trypanosoma brucei. nih.govnih.gov Research has shown that aromatic ketoacids secreted by T. brucei can suppress pro-inflammatory responses in host cells. nih.gov Thiosemicarbazones, a class of compounds related to thioureas, have been identified as potential drug leads that can kill several species of protozoan parasites, including T. brucei, by inhibiting cysteine proteases. researchgate.net One study found that benzophenone (B1666685) 4-phenyl-3-thiosemicarbazone had the highest activity against T. brucei brucei with an IC50 of 8.48 µM. researchgate.net

Trypanosoma cruzi Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.govmdpi.com Several benzoylthiourea derivatives have shown selective activity against T. cruzi, inhibiting the proliferation of epimastigotes and amastigotes. nih.gov Further investigation into the mechanism of action suggested that these compounds induce parasite death. nih.gov Triazole derivatives have also shown potent activity against T. cruzi trypomastigotes, with some compounds having IC50 values 10 to 100 times greater than the reference drug benznidazole. mdpi.com These promising candidates were also active against intracellular amastigotes. mdpi.com

Anticancer Research Focus (In Vitro)

Substituted thiourea derivatives have been confirmed to possess cytotoxic activity towards various cancer cells. mdpi.comnih.gov

Antiproliferative Mechanisms in Various Cancer Cell Lines

A series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values of ≤ 10 µM. mdpi.comnih.gov These derivatives showed better growth inhibitory profiles towards selected tumor cells than the reference drug cisplatin. mdpi.comnih.gov Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Other research on carbamothioyl-furan-2-carboxiamde derivatives showed that a compound with an o-nitro substituent had significant anti-cancer potential against human HepG2, Huh 7, and MCF 7 cancer cell lines. nih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives also demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines. nih.govresearchgate.net Two compounds from this series showed remarkable potency with IC50 values in the range of 1.25–8.44 µM and 1.26–3.75 µM, respectively. nih.gov

Interactive Table: Antiproliferative Activity of Thiourea Derivatives

Compound/Derivative Cancer Cell Line(s) IC50 Value Source
3-(trifluoromethyl)phenylthiourea analogs SW480, SW620, PC3, K-562 ≤ 10 µM mdpi.comnih.gov
3,4-dichloro- and 4-CF3-phenyl substituted thioureas SW480, SW620, PC3, K-562 1.5 - 8.9 µM nih.gov
Carbamothioyl-furan-2-carboxiamde (o-nitro substituted) HepG2, Huh 7, MCF 7 Significant potential nih.gov
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a Multiple (NCI-60 panel) 1.25 - 8.44 µM nih.gov

Induction of Apoptosis in Cancer Cell Lines

Several studies have indicated that the cytotoxic activity of thiourea derivatives is linked to the induction of apoptosis. Certain 3-(trifluoromethyl)phenylthiourea analogs exerted strong pro-apoptotic activity. nih.gov One particular compound induced late apoptosis in both colon cancer cell lines (95-99%) and in K-562 leukemia cells (73%). nih.gov These compounds also acted as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells. nih.gov

Research on thiazole (B1198619) derivatives bearing a phthalimide (B116566) structure also pointed to apoptosis as the mechanism of cytotoxic activity. nih.gov DNA fragmentation and caspase-3 activity assays suggested that the cytotoxic effects of these compounds on cancer cells were related to apoptosis, likely induced through the intrinsic pathway. nih.gov Similarly, treatment of 3D cardiac spheroids infected with T. cruzi with 1,2,3-triazole analogs significantly reduced the parasite load, indicating good drug diffusion and efficacy, and while not directly about cancer, it highlights the cell death-inducing potential of related heterocyclic compounds. mdpi.com

Activity Against Multi-Drug Resistant Cancer Cell Lines

The emergence of multi-drug resistance (MDR) is a significant hurdle in cancer chemotherapy. Investigations into novel compounds that can circumvent these resistance mechanisms are therefore of high importance. Derivatives of this compound have shown promise in this area, demonstrating cytotoxicity in cancer cell lines that have developed resistance to conventional chemotherapeutic agents.

A notable example is the synthetic 1,3-phenyl bis-thiourea derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), designated as 41J. This compound has demonstrated a potent ability to overcome drug resistance conferred by two common mechanisms: the overexpression of P-glycoprotein and mutations in β-tubulin. japsonline.comnih.gov P-glycoprotein is an efflux pump that actively removes cytotoxic drugs from cancer cells, reducing their intracellular concentration and efficacy. In cell lines engineered to overexpress P-glycoprotein, such as the CHRC5 line, compound 41J showed a significantly lower resistance factor compared to established drugs like vincristine, indicating its effectiveness is less affected by this resistance mechanism. japsonline.com

Specifically, in the CEM/VCR R cell line, the resistance factor for 41J was 400-fold lower than that of vincristine. japsonline.com Furthermore, in paclitaxel-resistant cell lines PTX10 and PTX22, the resistance factor of 41J was 6- to 7-fold lower than that of paclitaxel (B517696) itself. japsonline.com This suggests that 41J can effectively induce cell death in cancers that have become resistant to taxanes and vinca (B1221190) alkaloids. The mechanism of action appears to be the direct inhibition of tubulin polymerization, leading to mitotic arrest in prometaphase and subsequent apoptosis. japsonline.comnih.govmdpi.com

Other 1,3-disubstituted thiourea derivatives have also been evaluated for their efficacy against resistant cancer models. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and 1,3-bis(4-(trifluoromethyl)phenyl)thiourea have exhibited potent cytotoxic effects against various cancer cell lines. nih.gov A series of 3-(trifluoromethyl)phenylthiourea analogues demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with favorable selectivity over normal cells. researchgate.net The 3,4-dichlorophenylthiourea derivative, in particular, was highly potent against the metastatic colon cancer cell line SW620, which is known to be challenging to treat. researchgate.net

Table 1: In Vitro Activity of Thiourea Derivatives Against Multi-Drug Resistant Cancer Cell Lines

Compound/DerivativeCell LineResistance MechanismFinding
41J (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea])CEM/VCR RP-glycoprotein overexpression400-fold lower resistance factor compared to vincristine. japsonline.com
41J PTX10, PTX22β-tubulin mutation6- to 7-fold lower resistance factor compared to paclitaxel. japsonline.com
41J CHRC5P-glycoprotein overexpressionEffectively overcomes resistance. japsonline.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) SW620 (metastatic colon cancer)Not specifiedStrong cytotoxic effect with an IC50 value of 1.5 µM. nih.gov
3,4-dichlorophenylthiourea (2) SW620 (metastatic colon cancer)Not specifiedPotent activity with an IC50 of 1.5 ± 0.72 μM. researchgate.net
4-(trifluoromethyl)phenylthiourea (8) PC3 (prostate cancer)Not specifiedIC50 of 6.9 ± 1.64 μM, showing higher activity than cisplatin. researchgate.net

Other Biological Activities Under Investigation

Thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species (ROS), such as hydroxyl radicals. dergipark.org.tr The antioxidant capacity of these compounds is a significant area of research, as oxidative stress is implicated in numerous pathological conditions. The primary mechanism by which many thiourea derivatives exert their antioxidant effect is believed to be through hydrogen atom transfer (HAT). dergipark.org.trnih.gov This process involves the donation of a hydrogen atom from the thiourea molecule to a free radical, thereby neutralizing it.

The antioxidant potency of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. dergipark.org.trnih.gov In these tests, the ability of a compound to decolorize the stable radical solution is measured, and the half-maximal inhibitory concentration (IC50) is determined.

Studies on various phenylthiourea derivatives have provided insights into their structure-activity relationships. For example, a comparison between 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) revealed that DPTU is a more effective free radical scavenger. dergipark.org.trnih.gov This difference in activity has been corroborated by both experimental data and quantum chemical calculations. dergipark.org.trnih.gov Another study measured the DPPH radical scavenging ability of N-phenylthiourea, finding an IC50 value of 4.82 x 10⁻⁴ M. wikipedia.org The introduction of different substituents onto the phenyl ring can modulate the antioxidant capacity, with electron-donating groups generally enhancing the activity. wikipedia.org

Table 2: In Vitro Antioxidant Potency of Phenylthiourea Derivatives

CompoundAssayIC50 Value (mM)Mechanism
1,3-diphenyl-2-thiourea (DPTU) DPPH0.710 ± 0.001 dergipark.org.trnih.govHydrogen Atom Transfer (HAT) dergipark.org.trnih.gov
1,3-diphenyl-2-thiourea (DPTU) ABTS0.044 ± 0.001 dergipark.org.trnih.govHydrogen Atom Transfer (HAT) dergipark.org.trnih.gov
1-benzyl-3-phenyl-2-thiourea (BPTU) DPPH11.000 ± 0.015 dergipark.org.trnih.govHydrogen Atom Transfer (HAT) dergipark.org.trnih.gov
1-benzyl-3-phenyl-2-thiourea (BPTU) ABTS2.400 ± 0.021 dergipark.org.trnih.govHydrogen Atom Transfer (HAT) dergipark.org.trnih.gov
N-phenylthiourea DPPH0.482 wikipedia.orgHydrogen Atom Transfer (HAT) wikipedia.org
Compound 1d (derivative with 6-methylpyridine moiety) DPPH~43% inhibition (concentration not specified) nih.govNot specified

The investigation into the effects of thiourea derivatives on the central nervous system has revealed potential therapeutic applications, particularly in the areas of anticonvulsant and antidepressant activities. While specific "activating principles" for this compound are not extensively detailed, research on related structures provides significant insights into their neuropharmacological potential.

Several studies have synthesized and evaluated series of thiourea derivatives for their ability to protect against seizures. These compounds have been tested in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests. dergipark.org.trnih.gov For example, a series of thioureido derivatives of acetophenone (B1666503) semicarbazone showed significant anticonvulsant activity, with one compound being equipotent to the established antiepileptic drug phenytoin. nih.gov Another study on (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid found it to be highly active in reducing convulsions in the PTZ test. dergipark.org.tr The mechanism for this activity is often hypothesized to involve modulation of ion channels, such as sodium channels, which is a target for drugs like phenytoin. nih.gov

In addition to anticonvulsant properties, certain thiourea derivatives have been explored for antidepressant effects. Benzothiazole (B30560) derivatives containing a urea (B33335) or thiourea moiety have shown antidepressant-like activity in forced swim tests. nih.gov Furthermore, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated, with some compounds demonstrating significant antidepressant activity, potentially through interaction with the 5-hydroxytryptamine (5-HT) system. nih.gov Research has also pointed towards the potential of thiourea derivatives in addressing neurodegenerative disorders like Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Table 3: Investigated Central Nervous System Activities of Thiourea Derivatives

Class of DerivativeInvestigated ActivityPreclinical Model/TargetKey Finding
Thioureido acetophenone semicarbazones AnticonvulsantMES and scPTZ seizure tests nih.govCompound 2e was equipotent to phenytoin. nih.gov
2-thiopyrimidine acetamides AnticonvulsantPentylenetetrazole- and MES-induced seizures japsonline.comN-(4-bromophenyl)-acetamide derivative showed the highest activity. japsonline.com
Substituted phenylthiourea acetic acids AnticonvulsantPTZ and MES seizure tests dergipark.org.tr(4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid was most active. dergipark.org.tr
(Thio)urea benzothiazole derivatives AntidepressantForced swim test nih.govSome compounds showed better activity than the reference drug citalopram. nih.gov
Thiazolidinone derivatives of thiourea Anti-Alzheimer'sAChE and BChE enzyme inhibition mdpi.comCompounds showed varying degrees of inhibitory efficacy against both enzymes. mdpi.com
Thieno[2,3-e]pyridine derivatives AntidepressantForced swim test, 5-HT concentration nih.govCompound 4i showed the highest activity, possibly affecting the 5-HT system. nih.gov

Applications of 1 Carbamothioylamino 3 Phenylthiourea in Materials Science and Industrial Catalysis

Catalytic Applications in Organic Synthesis

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Thiourea (B124793) derivatives have become a cornerstone of this field. nih.gov

1-(Carbamothioylamino)-3-phenylthiourea belongs to the class of thiourea derivatives that are highly effective as metal-free organocatalysts. nih.govnih.gov The catalytic activity of these molecules stems from the ability of the N-H protons on the thiourea moiety to act as hydrogen-bond donors. By forming specific hydrogen bonds with a substrate, the catalyst can activate it, lower the energy of the transition state, and control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over another in asymmetric transformations. nih.govresearchgate.net

Thiourea-based catalysts are instrumental in a variety of reactions:

Enantioselective Polycyclizations: They can catalyze complex cyclization reactions to build intricate molecular architectures with high stereocontrol. researchgate.net

Transfer Hydrogenation: Ru(II) complexes incorporating acyl thiourea ligands have been used for the transfer hydrogenation of aldehydes and ketones. nih.gov

General Acid Catalysis: They are effective in a broad range of reactions that are susceptible to general acid catalysis, demonstrating their versatility. nih.gov

The design of bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea group and a basic site (like an amine) into a single chiral scaffold, has led to highly active and selective promoters for many asymmetric reactions. nih.gov

Table 2: Role of Thiourea Derivatives in Organocatalysis

Reaction Type Role of Thiourea Catalyst Key Mechanism Reference
Asymmetric Transformations Chiral Promoter Hydrogen-bond donation to control stereoselectivity nih.gov
Cationic Polycyclization Enantioselective Catalyst Stabilization of cationic intermediates via non-covalent interactions researchgate.net
Transfer Hydrogenation (with Ru) Ligand in Metal Complex Facilitates hydrogenation of aldehydes and ketones nih.gov
General Organic Reactions General Acid Catalyst Activation of electrophiles through hydrogen bonding nih.gov

Role as Catalyst Supports in Heterogeneous Catalysis

There is currently no available scientific literature that describes the use of this compound as a catalyst support in heterogeneous catalysis. Research into catalyst supports often involves materials with high surface area, thermal stability, and specific functionalities that can anchor and stabilize catalytic nanoparticles. While some thiourea derivatives have been investigated as ligands or precursors for catalysts, the application of this specific compound as a support material has not been reported.

Environmental and Industrial Engineering Applications

Use as Adsorbents in Purification Processes (e.g., Air, Water)

No studies have been found that investigate the use of this compound as an adsorbent for the purification of air or water. The development of new adsorbent materials is an active area of research, with a focus on removing pollutants such as heavy metals, organic dyes, and volatile organic compounds. Although the sulfur and nitrogen atoms in the thiourea moiety could theoretically chelate with metal ions, no experimental data on the adsorption capacity or selectivity of this compound have been published.

Potential in Gas and Energy Storage Systems

The potential of this compound in gas and energy storage systems has not been explored in the available scientific literature. Research in this area typically focuses on porous materials like metal-organic frameworks (MOFs) or activated carbons for gas storage, and on electrochemically active materials for energy storage devices. There are no reports on the synthesis or characterization of this compound for such applications.

Corrosion Inhibition Studies and Protective Coatings

While several studies have demonstrated the effectiveness of various phenylthiourea (B91264) derivatives as corrosion inhibitors for different metals and alloys in acidic environments, no specific research could be located for this compound. The corrosion inhibition properties of thiourea derivatives are generally attributed to the adsorption of the molecules onto the metal surface, forming a protective layer. This adsorption is facilitated by the presence of sulfur and nitrogen atoms. However, without experimental data such as polarization curves or electrochemical impedance spectroscopy for this specific compound, its efficacy as a corrosion inhibitor remains unknown.

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